molecular formula C22H28N2O5S2 B138698 Sibenadet CAS No. 154189-40-9

Sibenadet

Numéro de catalogue B138698
Numéro CAS: 154189-40-9
Poids moléculaire: 464.6 g/mol
Clé InChI: DBCKRBGYGMVSTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Clinical Evaluation of Sibenadet in COPD Treatment

Sibenadet hydrochloride, known as Viozan (AR-C68397AA), is a novel therapeutic agent that targets both D2 dopamine receptors and beta2-adrenoceptors, showing promise in the treatment of chronic obstructive pulmonary disease (COPD) symptoms such as breathlessness, cough, and sputum production. Large-scale clinical trials have been conducted to assess the efficacy of sibenadet, utilizing the Breathlessness, Cough and Sputum Scale (BCSS) as a novel assessment tool. Despite initial symptomatic improvements in patients, the long-term benefits were not sustained, and the difference between sibenadet and placebo groups was not statistically significant. However, the drug was well-tolerated without safety concerns .

Synthesis Analysis of Sibenadet

The development of sibenadet hydrochloride's manufacturing process has been refined to ensure commercial viability. The synthesis involves a nine-stage sequence culminating in the reaction of two key intermediates to form the final molecule, which is then isolated by crystallization. Strategic improvements have been made to the synthesis of the side chain precursor, including a thiyl radical addition and high-yielding telescoped processes. The final validated commercial processes have been established, ensuring a reliable supply of the active pharmaceutical ingredient .

Molecular Structure and Polymorphism of Sibenadet

Sibenadet hydrochloride exhibits polymorphism, with three distinct polymorphs identified at room temperature. These polymorphs transition to a common high-temperature form before melting at approximately 220 degrees Celsius. Polymorphs I and II are structurally similar, with a layered arrangement not present in Polymorph III. Solid-state NMR spectroscopy has revealed dynamic disorder in the terminal phenyl group and varying mobility rates in the carbons alpha to the ether link across the polymorphs. Polymorph I is the most thermodynamically stable at room temperature, as confirmed by solution calorimetry and phase transition studies .

Physical and Chemical Properties Analysis

High-resolution solid-state NMR spectroscopy has been employed to probe the intermolecular hydrogen bonding in sibenadet hydrochloride polymorphs. The study revealed the presence of NH-NH and NH-OH hydrogen bonds, with distances consistent with the single-crystal X-ray diffraction structure. The hydrogen bonding arrangement is similar in both polymorphs, with slight differences in longer-range NH-OH distances due to different inter-layer arrangements. This detailed analysis contributes to the understanding of the molecular packing and stability of the polymorphs .

Applications De Recherche Scientifique

Dual D2/Beta2-Agonist in COPD Treatment

Sibenadet HCl, known as Viozan, is a novel agent combining D2 dopamine receptor and beta2-adrenoceptor agonist properties. It was developed to treat chronic obstructive pulmonary disease (COPD) symptoms such as breathlessness, cough, and sputum production. Clinical studies have shown initial symptomatic improvements in COPD patients with sibenadet therapy; however, these benefits were not sustained over longer periods. Despite marked bronchodilator activity initially, its effect diminished as treatment progressed, and large-scale clinical trials did not find a significant long-term clinical benefit. Sibenadet was well-tolerated without major safety concerns, but its development was eventually discontinued due to the lack of sustained benefit (Laursen et al., 2003), (Ind et al., 2003), (Hiller et al., 2003).

Health Care Resource Utilization in COPD

A study integrated into a randomized, placebo-controlled trial of Viozan (sibenadet HCl) aimed to identify healthcare resource utilization patterns in patients with COPD. The study provided insights into healthcare resource use associated with COPD and its changes with disease progression. It highlighted that effective therapeutic interventions, particularly those minimizing exacerbations and limiting disease progression, could potentially reduce healthcare costs (O'Brien et al., 2003).

Pre-Clinical Rationale for Dual Agonist Development

Research on the development of dual dopamine D2-receptor and beta2-adrenoceptor agonists as potential treatments for COPD symptoms explored the involvement of pulmonary sensory afferent nerves. Sibenadet, the first of this novel class, was shown to inhibit discharge of rapidly adapting receptors and reduce reflex-induced tachypnoea, mucus production, and cough in animal models. This provided a strong rationale for its clinical development program, despite differences in dopamine receptor roles in the airways of different species (Dougall et al., 2003), (Fozard et al., 2004).

Molecular Studies

Molecular packing studies of sibenadet hydrochloride polymorphs were conducted using high-resolution solid-state NMR spectroscopy. This research contributes to understanding the intermolecular hydrogen bonding in sibenadet, crucial for its stability and efficacy (Bradley et al., 2012).

Other Research and Development

Further research efforts focused on improving the molecular structure of sibenadet to enhance potency, selectivity, and pharmacokinetics, leading to the discovery of new, more effective beta2-agonists (Connolly et al., 2011), (Alcaraz et al., 2012).

Propriétés

IUPAC Name

4-hydroxy-7-[2-[2-[3-(2-phenylethoxy)propylsulfonyl]ethylamino]ethyl]-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c25-19-8-7-18(21-20(19)24-22(26)30-21)9-11-23-12-16-31(27,28)15-4-13-29-14-10-17-5-2-1-3-6-17/h1-3,5-8,23,25H,4,9-16H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCKRBGYGMVSTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCOCCCS(=O)(=O)CCNCCC2=C3C(=C(C=C2)O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165552
Record name Sibenadet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sibenadet

CAS RN

154189-40-9
Record name Sibenadet [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154189409
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sibenadet
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SIBENADET
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N32934RHGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sibenadet
Reactant of Route 2
Reactant of Route 2
Sibenadet
Reactant of Route 3
Reactant of Route 3
Sibenadet
Reactant of Route 4
Reactant of Route 4
Sibenadet
Reactant of Route 5
Sibenadet
Reactant of Route 6
Sibenadet

Citations

For This Compound
162
Citations
FC Hiller, V Alderfer, M Goldman - Respiratory medicine, 2003 - Elsevier
… that, overall, sibenadet therapy was well … of sibenadet described in this study is compatible with long-term dosing, disappointing efficacy findings mean that the development of sibenadet …
Number of citations: 13 www.sciencedirect.com
LC Laursen, A Lindqvist, T Hepburn, J Lloyd… - Respiratory …, 2003 - Elsevier
… Despite initial improvements in mean daily BCSS total scores in patients receiving sibenadet… sibenadet treatment, the duration of effect diminished as the studies progressed. Sibenadet …
Number of citations: 27 www.sciencedirect.com
PW Ind, L Laitinen, L Laursen, S Wenzel, E Wouters… - Respiratory …, 2003 - Elsevier
… assessing the effects of three doses of sibenadet therapy relative to placebo, with two … sibenadet activity could be judged. In all, 701 patients were randomized to one of three sibenadet …
Number of citations: 16 www.sciencedirect.com
ME Giles, C Thomson, SC Eyley, AJ Cole… - … process research & …, 2004 - ACS Publications
A process for commercial manufacture of the dual D 2 -β 2 receptor agonist sibenadet hydrochloride has been developed. The process relies upon introduction of operationally simple …
Number of citations: 29 pubs.acs.org
JP Bradley, CJ Pickard, JC Burley, DR Martin… - Journal of …, 2012 - Elsevier
Molecular packing in two polymorphs of sibenadet hydrochloride (AR-C68397AA, Viozan™) is investigated using a combined experimental 1 H double-quantum (DQ) solid-state magic-…
Number of citations: 25 www.sciencedirect.com
SD Cosgrove, G Steele, TK Austin, AP Plumb… - Journal of …, 2005 - Elsevier
Three polymorphs of sibenadet hydrochloride (AR-C68397AA, Viozan™) have been shown to exist at ambient temperature and have been characterized. Each undergoes a solid-state …
Number of citations: 14 www.sciencedirect.com
P Newbold, N Sanders, SB Reele - British journal of clinical …, 2007 - Wiley Online Library
… rate changes induced by sibenadet In this study no method of correcting QT for heart rate changes after treatment with sibenadet gave appropriate correction. Sibenadet has shown no …
Number of citations: 9 bpspubs.onlinelibrary.wiley.com
RW IND, IL LAITINEN, L LAURSEN, S WENZEL… - 2003 - core.ac.uk
… assessing the effects of three doses of sibenadet therapy relative to placebo, with two … sibenadet activity could be judged. In all, 701 patients were randomized to one of three sibenadet …
Number of citations: 2 core.ac.uk
JR Fozard, H Buescher, DC Farr… - Autonomic and …, 2004 - Wiley Online Library
… We here compare the effects of sibenadet and formoterol, a … To this end, we have compared the effects of sibenadet with … on the airways pharmacology of sibenadet but also reveal a …
Number of citations: 1 onlinelibrary.wiley.com
IG Dougall, A Young, F Ince, DM Jackson - Respiratory medicine, 2003 - Elsevier
… , sibenadet HCI (Viozan™, AR-C68397AA). In the course of these studies it was demonstrated that sibenadet, … Sibenadet, through its activation of β 2 -adrenoceptors, was also shown to …
Number of citations: 19 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.